molecular formula C13H16ClN3O3 B1421175 Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride CAS No. 1185302-83-3

Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride

Cat. No. B1421175
M. Wt: 297.74 g/mol
InChI Key: ZSACVGHILQWXIA-UHFFFAOYSA-N
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Description

“Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride” is a complex organic compound. It contains a methylaminoethyl group, an oxadiazole ring, and a benzoate group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The benzoate group would provide aromatic character to the molecule, and the methylaminoethyl group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the oxadiazole ring, the benzoate group, and the methylaminoethyl group .

Scientific Research Applications

Chemosensors and Fluoride Sensing

  • Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate derivatives have been investigated for their potential use as selective chemosensors. Specifically, these compounds have shown the ability to detect fluoride ions through colorimetric changes, making them useful for sensing applications (Ma, Li, Zong, Men, & Xing, 2013).

Mesomorphic Behavior and Photoluminescence

  • Studies on 1,3,4-oxadiazole derivatives, including methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate, have examined their mesomorphic behavior and photoluminescent properties. These properties are significant for materials science, particularly in the development of new materials with unique light-emitting characteristics (Han, Wang, Zhang, & Zhu, 2010).

Structural Characterization

  • The structural characterization of oxadiazole derivatives, including methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate, has been conducted. This research provides insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Corrosion Inhibition

  • Oxadiazole derivatives, including those related to methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate, have been studied for their corrosion inhibition properties. This research is significant in the field of materials science, particularly in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Anticancer Evaluation

  • Certain derivatives of methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new potential therapeutic agents in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its properties through structural modifications, and investigation of its mechanism of action .

properties

IUPAC Name

methyl 4-[3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.ClH/c1-14-8-7-11-15-12(19-16-11)9-3-5-10(6-4-9)13(17)18-2;/h3-6,14H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSACVGHILQWXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride
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Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride
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